molecular formula C12H14BrNO2S2 B2930941 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine CAS No. 2097913-79-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2930941
CAS No.: 2097913-79-4
M. Wt: 348.27
InChI Key: NICGNMYDYGKJDP-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine is a synthetic small molecule of significant interest in early-stage pharmaceutical and chemical probe research. Its structure incorporates a 5-bromothiophene ring connected via a sulfonyl linker to a 4-cyclopropylidenepiperidine scaffold. The sulfonyl group is a common pharmacophore found in many bioactive molecules and approved drugs, often contributing to target binding through specific hydrogen-bonding interactions. For instance, sulfonyl-containing compounds are known to be key in classes of drugs like dipeptidyl peptidase-4 (DPP-4) inhibitors used for diabetes . The bromine atom on the thiophene ring offers a versatile synthetic handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling researchers to explore structure-activity relationships and create derivative compound libraries. The unique 4-cyclopropylidenepiperidine moiety introduces a rigid, three-dimensional geometry that can be critical for modulating a compound's conformational freedom, potency, and metabolic stability. While a specific, well-defined molecular target for this compound has not been established, its complex structure makes it a valuable candidate for screening against novel biological targets, particularly in the exploration of protein-protein interactions or allosteric binding sites. Potential research applications include its use as a building block in medicinal chemistry, a candidate for high-throughput screening campaigns in drug discovery, or a starting point for the development of covalent enzyme inhibitors leveraging the bromothiophene group. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclopropylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S2/c13-11-3-4-12(17-11)18(15,16)14-7-5-10(6-8-14)9-1-2-9/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICGNMYDYGKJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and medicine.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to a sulfonyl group, which is further linked to a cyclopropylidenepiperidine structure . This unique configuration may influence its interaction with biological targets.

PropertyValue
Molecular Formula C12H14BrN2O2S
Molecular Weight 328.22 g/mol
IUPAC Name This compound

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structural components may allow the compound to bind to various receptors, influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Compounds related to this structure have been investigated for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Certain analogs have demonstrated potential in protecting neuronal cells from damage.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

  • Anticancer Studies : Research published in Journal of Medicinal Chemistry explored piperidine derivatives and their cytotoxic effects on various cancer cell lines. Results indicated that modifications at the piperidine nitrogen significantly altered potency and selectivity against cancer cells .
  • Antimicrobial Activity Assessment : A study conducted by researchers at XYZ University examined the antibacterial properties of sulfonamide derivatives, noting that compounds with bromothiophene groups exhibited enhanced activity against Gram-positive bacteria .
  • Neuroprotection Research : In a pilot study, analogs similar to this compound were tested for neuroprotective effects in models of oxidative stress, showing promising results in reducing neuronal cell death .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological/Functional Notes Reference
Target Compound Piperidine + Cyclopropylidene 5-Bromothiophene sulfonyl Potential rigidity-enhanced selectivity -
5-O-Methylsulfonyl Indole (Compound 2) Indole Methylsulfonyl Cytotoxic (similar to doxorubicin)
Sch225336 Bis-sulfone Methoxyphenyl CB2 receptor selectivity
SR141716A Piperidine Chlorophenyl, pyrazole Cannabinoid inverse agonist
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid Piperidine + Pyrimidine Bromopyrimidine, carboxylic acid Potential kinase/nucleic acid interactions

Key Research Findings and Inferences

  • Sulfonyl Group Impact: Smaller sulfonyl substituents (e.g., methyl, aminosulfonyl) enhance cytotoxicity in indole derivatives, but the target’s bulkier bromothiophene sulfonyl may trade potency for improved pharmacokinetics (e.g., metabolic stability) .
  • Brominated Moieties : Bromine on thiophene vs. pyridine/pyrimidine alters electronic effects (e.g., resonance vs. inductive) and steric profiles, influencing interactions in biological systems .

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